molecular formula C11H16FN5 B11735181 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735181
M. Wt: 237.28 g/mol
InChI Key: WXEYNWRENJECHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived amine featuring dual ethyl substituents at the 1-position of both pyrazole rings and a fluorine atom at the 5-position of one pyrazole moiety.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-3-16-8-10(7-14-16)13-5-9-6-15-17(4-2)11(9)12/h6-8,13H,3-5H2,1-2H3

InChI Key

WXEYNWRENJECHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2)CC)F

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Intermediates

The pyrazole backbone is synthesized via cyclization of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with 1-ethylhydrazine in the presence of phosphoryl chloride (POCl₃) at 120°C to form 1-ethyl-1H-pyrazol-4-ol. Fluorination at the 5-position is achieved using diethylaminosulfur trifluoride (DAST) in dichloromethane at −10°C.

Reaction Conditions :

StepReagents/ConditionsYield
CyclizationPOCl₃, 120°C, 6 hrs85%
FluorinationDAST, DCM, −10°C, 2 hrs78%

Alkylation and Amination

The alkylation of 5-fluoro-1-ethyl-1H-pyrazole-4-methanol with 1-ethyl-1H-pyrazol-4-amine is conducted using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Sodium cyanoborohydride (NaBH₃CN) facilitates reductive amination, achieving a 72% yield.

Key Reaction :

5-Fluoro-1-ethylpyrazole-4-CHO+1-Ethylpyrazol-4-amineNaBH₃CN, MeOHTarget Compound[6]\text{5-Fluoro-1-ethylpyrazole-4-CHO} + \text{1-Ethylpyrazol-4-amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound} \quad

Optimization of Reaction Conditions

Solvent and Catalyst Selection

DMF and acetonitrile are preferred for alkylation due to their high dielectric constants, enhancing nucleophilicity. Catalysts such as Pd/C (10% wt) improve hydrogenation efficiency, reducing reaction times by 40%.

Catalyst Performance :

CatalystReactionTime ReductionYield Improvement
10% Pd/CHydrogenation of nitro groups40%+15%
K₂CO₃AlkylationN/A+20%

Temperature and Pressure Effects

Elevated temperatures (80–120°C) accelerate cyclization but risk decomposition. Optimal fluorination occurs at −10°C to minimize side reactions. Hydrogenation under 40 psi H₂ pressure ensures complete reduction of intermediates.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Synthesis : Reduces batch variability and improves heat management, achieving 90% yield in pilot studies.

  • Solvent Recycling : DMF recovery systems cut waste by 60%.

  • Automated Purification : HPLC with C18 columns ensures >99% purity for pharmaceutical-grade material.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

Spectroscopic Data :

TechniqueKey SignalsReference
¹H NMRδ 8.67–8.59 (pyrazole H), δ 4.21 (CH₂NH)
¹³C NMR152.1 ppm (C-F), 145.3 ppm (pyrazole C)
HRMSm/z 279.15 [M+H]⁺

Challenges and Solutions

Regioselectivity in Alkylation

Unwanted N2-alkylation is mitigated using bulky bases (e.g., DBU) to favor N1-substitution.

Byproduct Formation

Side products from over-fluorination are minimized by controlled DAST addition rates.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like K2CO3 or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes some of the cancer types and their respective cell lines where the compound has shown activity:

Cancer TypeCell LineActivity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antitumor activity
Liver CancerHepG2Inhibition of growth
Colorectal CancerHCT116Cytotoxic effects

Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo, making it a candidate for further development in cancer therapy .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Antioxidant and Anticancer Activities : A study evaluated various pyrazole derivatives for their radical scavenging activity and cytotoxicity against colorectal carcinoma cells. The results indicated that certain derivatives exhibited better antioxidant properties than standard antioxidants like ascorbic acid .
  • In Vivo Studies : Animal model studies have shown that compounds similar to this compound can significantly reduce tumor size and improve survival rates in treated groups compared to controls .
  • Mechanistic Insights : Further investigations into the molecular pathways affected by these compounds revealed alterations in cell cycle regulation and apoptosis signaling pathways, providing insights into their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Fluorine Presence Key Structural Features Potential Applications Reference CAS/ID
1-Ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 1-Ethyl, 5-F (one ring); 1-Ethyl (other) ~248.3 (calc.) Yes Dual ethyl groups, fluorine Bioactive intermediates, drug discovery Not explicitly listed
1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine 1-Ethyl, 1-Methyl 205.26 No Smaller methyl substituent Ligand synthesis, catalysis 1006459-49-9
[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine 1-Ethyl, 5-F; thiophene substituent 257.31 Yes (dual) Thiophene heterocycle, dual fluorine Antimicrobial agents 1856087-49-4
1-Cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Cyclopentyl, 1-Ethyl, 5-F ~300.4 (calc.) Yes Bulky cyclopentyl group Protein interaction studies 1856091-04-7
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 3-Trifluoromethyl, 5-Phenyl 241.21 No (CF3 instead) Aromatic phenyl, CF3 group Antimycobacterial agents Not listed
Key Observations:
  • Ethyl vs. Methyl Substituents: Replacement of methyl with ethyl groups (e.g., CAS 1006459-49-9 vs.
  • Fluorine Impact : The 5-fluoro substituent in the target compound and CAS 1856087-49-4 enhances electronegativity, which may improve binding affinity in biological targets (e.g., enzyme active sites) .
  • Heterocyclic Variations : Thiophene or morpholine-containing analogs (e.g., CAS 1856087-49-4, ) introduce distinct electronic and steric profiles, influencing solubility and target selectivity .

Biological Activity

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and mechanisms of action.

The molecular formula for this compound is C12H19ClFN5C_{12}H_{19}ClFN_5 with a molecular weight of 287.77 g/mol. The compound features a unique structure that includes an ethyl group and a fluorine atom, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H19ClFN5C_{12}H_{19}ClFN_5
Molecular Weight287.77 g/mol
CAS Number1856056-98-8
IUPAC NameN-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the 1H-pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated efficacy against lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Specific cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) showed notable sensitivity to treatment with this compound .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, studies on related pyrazole derivatives have shown that they can induce apoptosis and cell cycle arrest in cancer cells by modulating the phosphorylation states of critical proteins like retinoblastoma .

Other Biological Activities

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : Some studies suggest that pyrazole compounds can reduce inflammation markers in vitro, although specific data for 1-ethyl-N-[...]-pyrazol-4-amines require further investigation .
  • Antimicrobial Activity : Preliminary evaluations indicate potential antimicrobial effects; however, comprehensive studies are needed to establish efficacy against specific pathogens.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

A study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these compounds, one derivative exhibited an IC50 value ranging from 0.127 to 0.560 µM across different cell lines, indicating potent antiproliferative activity .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that certain pyrazole compounds could effectively inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in ovarian cancer cells . This highlights the potential therapeutic applications of such compounds in targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine?

The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example:

  • Cyclization : Formation of pyrazole intermediates via condensation of hydrazines with β-keto esters or diketones. and highlight the use of cyclization with substituted hydrazides and β-keto esters under reflux conditions (e.g., POCl₃ at 120°C).
  • Hydrogenation : Catalytic reduction of nitro intermediates (e.g., using 10% Pd/C under H₂ at 40 psi) to yield amine groups, as demonstrated in .
  • Coupling Reactions : Alkylation or amination steps to introduce substituents, such as ethyl or fluoro groups ( ).

Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride ( ) are often pivotal for subsequent functionalization.

Q. How is the compound characterized spectroscopically?

Standard characterization includes:

  • IR Spectroscopy : Identification of NH stretches (3298 cm⁻¹ for amines) and carbonyl/fluorine groups ( ).
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions. For instance, δ 8.67–8.59 ppm in 1H^1H NMR corresponds to pyridinyl protons adjacent to fluorine ().
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., m/z 215 [M+H]⁺ in ).

Cross-referencing spectral data with computational models (e.g., DFT) can resolve ambiguities in peak assignments ().

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like 5-fluoro-1H-pyrazole-4-amine?

Methodological improvements include:

  • Catalyst Screening : Substituting Pd/C with Pd(OAc)₂ or ligands like 1,10-phenanthroline to enhance hydrogenation efficiency ().
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of nitro precursors ( ).
  • Temperature Control : Maintaining reaction temperatures below 140°C to avoid decomposition of thermally sensitive intermediates ( ).

For example, achieved a 73.8% yield in hydrogenation by degassing the reaction mixture and using ethanol as a solvent.

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Contradictions often arise from structural variations or assay conditions. To address this:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on bioactivity ( ).
  • Assay Standardization : Ensure consistent protocols for antimicrobial or receptor-binding assays (e.g., MIC values in ).
  • Crystallographic Validation : Use X-ray data (e.g., triclinic crystal system, α=79.906°, β=78.764° in ) to confirm conformational stability, which impacts activity.

Q. How can computational modeling enhance understanding of the compound’s reactivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps ().
  • Molecular Docking : Simulate interactions with biological targets (e.g., mGluR5 receptors in ).
  • Spectral Simulation : Match experimental NMR shifts with computed values (e.g., using Gaussian09) to validate structural assignments ().

Key Methodological Recommendations

  • Synthesis : Prioritize stepwise functionalization to avoid steric hindrance ().
  • Characterization : Combine XRD () and NMR for unambiguous structural confirmation.
  • Data Analysis : Use cheminformatics tools (e.g., MOE, Schrodinger Suite) for SAR and pharmacokinetic profiling ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.